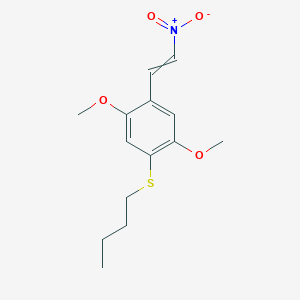
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitroethenylbenzenes This compound is characterized by the presence of a butylsulfanyl group, two methoxy groups, and a nitroethenyl group attached to a benzene ring
準備方法
The synthesis of 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,5-dimethoxybenzaldehyde.
Formation of Nitroethenyl Group: The nitroethenyl group can be introduced via a condensation reaction with nitromethane in the presence of a base, such as ammonium acetate, in acetic acid.
Introduction of Butylsulfanyl Group: The butylsulfanyl group can be introduced through a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反応の分析
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium methoxide, to form different substituted benzene derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrobenzene derivatives, amino benzene derivatives, and various substituted benzene compounds.
科学的研究の応用
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
作用機序
The mechanism of action of 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in antimicrobial and anticancer applications. The butylsulfanyl and methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.
類似化合物との比較
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene can be compared with other similar compounds, such as:
2-Nitroethenylbenzene: Lacks the butylsulfanyl and methoxy groups, making it less reactive and less versatile in chemical reactions.
4-Nitroveratrole: Contains methoxy groups but lacks the butylsulfanyl group, resulting in different chemical properties and reactivity.
1-Nitro-2-phenylethylene: Similar nitroethenyl group but lacks the additional substituents, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
648957-20-4 |
|---|---|
分子式 |
C14H19NO4S |
分子量 |
297.37 g/mol |
IUPAC名 |
1-butylsulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C14H19NO4S/c1-4-5-8-20-14-10-12(18-2)11(6-7-15(16)17)9-13(14)19-3/h6-7,9-10H,4-5,8H2,1-3H3 |
InChIキー |
JJRXOBXNFPJUEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
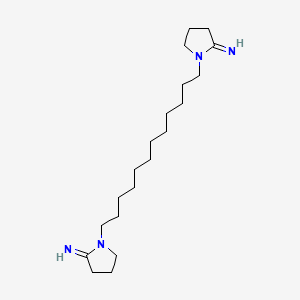
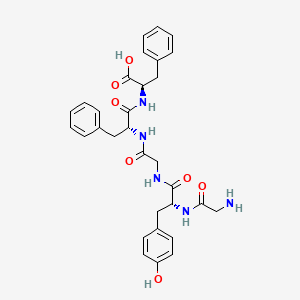

![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)

![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
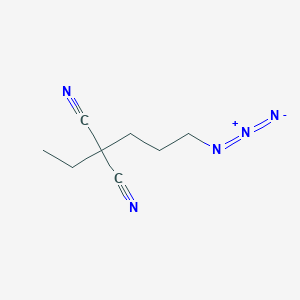

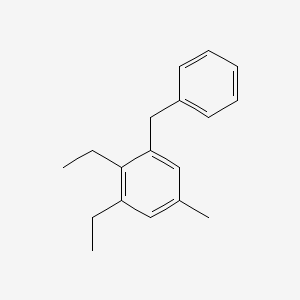
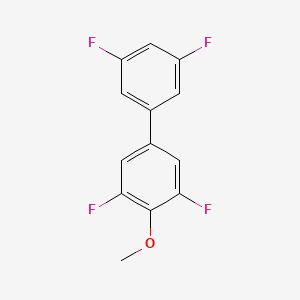

![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
